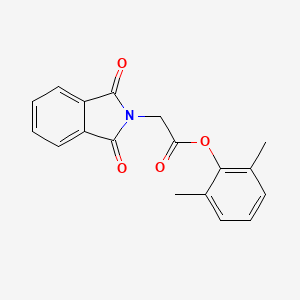
2,6-dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- 2,6-Dimethylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been synthesized and characterized using techniques such as FT-IR and NMR. Detailed vibrational wavenumbers and chemical shifts have been computed using the density functional theory method, providing insights into the molecular structure and bonding characteristics of this compound (Vessally et al., 2011).
Molecular Structure Analysis
- The molecular and supramolecular structures of related isomeric compounds have been studied, revealing important details about torsion angles, packing interactions, and dipole interactions. Such analyses help in understanding the spatial arrangement and chemical behavior of this class of compounds (Trujillo-Ferrara et al., 2006).
Chemical Reactions and Properties
- The compound has been involved in various chemical reactions, showing its versatility in forming derivatives. For instance, its reaction with diazonium salts, isatin, and dimethyl acetylenedicarboxylate leads to the formation of hydrazones, indirubin analogues, and succinate derivatives, respectively (Gaywood & Mcnab, 2009).
Physical Properties Analysis
- Studies on similar compounds provide insights into the physical properties such as crystal structure, which is crucial for understanding the compound's stability, solubility, and reactivity. The analysis of crystal structure involves determining the space group, unit cell dimensions, and molecular arrangement within the crystal (Lv et al., 2009).
Chemical Properties Analysis
- The compound's chemical properties can be inferred from its reactions with various reagents, providing valuable information on its reactivity and potential applications in different chemical processes. For example, its interactions with amines, hydrazines, and nucleophiles offer insights into its chemical behavior and potential for synthesis of various derivatives (Bevk et al., 2001).
科学的研究の応用
Crystal and Molecular Structures
The study of the crystal and molecular structures of chemical compounds, including 2,6-dimethylphenyl derivatives, is crucial in understanding their chemical behavior and potential applications. For instance, a study by SuzukiYoshio (1971) examined the crystal and molecular structures of an adduct formed by the cycloaddition reaction of dimethyl acetylenedicarboxylate with 2,6-dimethylphenylisonitrile. Such investigations are pivotal for the synthesis and application of new materials in various scientific fields.
Enzymatic Modification for Antioxidant Synthesis
The enzymatic modification of phenolic compounds, including 2,6-dimethylphenyl derivatives, can be utilized for synthesizing compounds with higher antioxidant capacity. A study by Adelakun et al. (2012) demonstrated the use of laccase to modify 2,6-dimethoxyphenol in various media, resulting in the production of dimers with significantly enhanced antioxidant capacity. This illustrates the potential of 2,6-dimethylphenyl derivatives in the development of bioactive compounds for healthcare and pharmaceutical applications.
Supramolecular Structure Analysis
The analysis of supramolecular structures of compounds, including 2,6-dimethylphenyl derivatives, provides insights into their potential applications in materials science. For example, a study by Trujillo-Ferrara et al. (2006) focused on the molecular and supramolecular structures of 2-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)phenyl acetate. Such studies are essential for understanding the molecular interactions and properties of these compounds, paving the way for their application in novel materials and nanotechnology.
Carbonic Anhydrase Inhibition for Medicinal Chemistry
The inhibition of carbonic anhydrase enzymes by phenol derivatives, including 2,6-dimethylphenyl compounds, is a significant area of research in medicinal chemistry. A study conducted by Şentürk et al. (2009) explored this concept, indicating the potential of these compounds in developing novel therapeutic agents.
Synthesis and Reactivity in Organic Chemistry
The synthesis and reactivity of 2,6-dimethylphenyl derivatives are key areas of research in organic chemistry. These compounds' unique properties make them valuable for synthesizing various organic molecules. Studies like those by Yavari et al. (2001) and Yavari et al. (2005) contribute to our understanding of these compounds' chemical behavior, which is crucial for their application in synthetic organic chemistry.
特性
IUPAC Name |
(2,6-dimethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-6-5-7-12(2)16(11)23-15(20)10-19-17(21)13-8-3-4-9-14(13)18(19)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCATZRZARVNSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)


![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)
![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)
